7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Description
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound with a unique structure that has garnered significant interest in various fields of scientific research. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-3H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEQGEBGYOOELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87254-66-8 | |
| Record name | 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves the oxidation of benzothiophene derivatives. One common method includes the reaction of benzothiophene with hydrogen peroxide in the presence of a catalyst to form the 1,1-dioxide derivative. The amino group can be introduced through subsequent reactions involving nitration and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, or alkylated benzothiophene derivatives.
Scientific Research Applications
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of the amino group, which enhances its reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile compound in synthetic chemistry and drug development.
Biological Activity
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound belonging to the benzothiophene family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an amino group that enhances its reactivity and biological potential. The synthesis typically involves the oxidation of benzothiophene derivatives, often using hydrogen peroxide as an oxidizing agent in the presence of catalysts. The introduction of the amino group can be achieved through nitration followed by reduction processes .
Biological Activity Overview
This compound has shown promise in various biological assays:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including murine leukemia (L1210) and human leukemia (K562) cells. The compound's mechanism may involve inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases like cancer and diabetes .
- Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against various strains, suggesting that 7-amino derivatives could also possess similar properties .
The biological effects of this compound are primarily attributed to its interaction with molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their activity. For instance, inhibition of CDK2 could lead to cell cycle arrest and apoptosis in cancer cells .
- Hydrogen Bond Formation : Its structural features allow for hydrogen bonding with target molecules, enhancing its efficacy as an inhibitor .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study focused on the anticancer properties of a series of benzothiophene derivatives including this compound revealed that these compounds exhibited significant cytotoxicity against K562 cells. The resistance index (RI) for multidrug-resistant variants was found to be between 1-3 depending on the specific derivative used .
Case Study: Enzyme Targeting
Research into similar compounds has highlighted their role in inhibiting CDK2, which is pivotal in regulating the cell cycle. This inhibition can lead to apoptosis in cancerous cells, making these compounds potential candidates for anticancer drug development .
Q & A
Q. What are the common synthetic routes for preparing 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide?
The compound is typically synthesized via cyclization reactions. A widely used method involves LDA (Lithium Diisopropylamide)-mediated cyclization of o-(alkylsulfonyl)benzyl azides, followed by denitrogenation. This approach yields 2,3-dihydrobenzo[b]thiophen-3-amine derivatives with high efficiency and avoids the need for harsh oxidation conditions . For example, Kobayashi et al. achieved the synthesis using LDA at low temperatures (-78°C) in THF, with subsequent aqueous workup .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), mass spectrometry (GC-MS) , and X-ray crystallography . The sulfonyl groups (SO₂) in the 1,1-dioxide moiety produce distinct signals in the ¹³C NMR spectrum (e.g., δ ~120-130 ppm for sulfonyl carbons). X-ray studies of analogous thiophene dioxides reveal a planar aromatic ring fused to a non-planar sulfone group, with bond angles consistent with sp³ hybridization at the sulfur atom .
Q. What reactivity patterns are observed in thiophene 1,1-dioxide derivatives?
The electron-deficient sulfone group makes the thiophene ring susceptible to nucleophilic attack. For instance, asymmetric hydrogenation using Rh catalysts (e.g., Rh/(R)-DTBM-Segphos) achieves high enantioselectivity (up to 98% ee) in reducing double bonds adjacent to the sulfone moiety . Additionally, the amino group at position 7 participates in condensation reactions, enabling functionalization for drug discovery .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound derivatives be optimized?
Rhodium-catalyzed asymmetric hydrogenation is a key strategy. For example, substrate 3-phenyl-2-phenyl-benzo[b]thiophene 1,1-dioxide undergoes hydrogenation under 50 bar H₂ pressure with Rh/(R)-DTBM-Segphos, yielding >25:1 dr and 98% ee . However, substrates with steric hindrance (e.g., 3-methyl-2-phenyl derivatives) show no reactivity, highlighting the need for tailored catalyst-substrate pairing .
Q. What methodologies address low yields in cyclization reactions of o-substituted benzyl azides?
Denitrogenation efficiency is critical. Using LDA in anhydrous THF at -78°C minimizes side reactions, while slow warming to room temperature ensures complete cyclization. Kobayashi et al. reported yields >80% for derivatives with electron-withdrawing groups on the benzyl moiety . Competing pathways, such as β-hydride elimination, can be suppressed by avoiding bulky substituents at the α-position .
Q. How do structural modifications impact the biological activity of this compound derivatives?
Substitution at the 3-position (e.g., aryl or alkyl groups) enhances binding to biological targets. For instance, introducing a methyl group at position 3 improves metabolic stability in pharmacokinetic studies, while bulky substituents (e.g., phenyl) increase steric hindrance, reducing off-target interactions . Computational docking studies (e.g., AutoDock Vina) correlate these modifications with enhanced affinity for enzymes like cyclooxygenase-2 .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for thiophene 1,1-dioxides?
Discrepancies in NMR chemical shifts often arise from solvent effects or tautomerism . For example, DMSO-d₆ versus CDCl₃ can shift sulfonyl carbon signals by 2-3 ppm. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for unambiguous assignment, especially in distinguishing regioisomers .
Methodological Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
The compound’s amino group is prone to oxidation. Reactions should be conducted under inert atmosphere (N₂/Ar) with rigorously dried solvents. Storage at -20°C in amber vials under nitrogen is recommended to prevent degradation .
Q. How can diastereoselectivity be controlled in hydrogenation reactions of unsaturated precursors?
Chiral phosphine ligands (e.g., Segphos derivatives) paired with Rh or Ir catalysts dictate stereochemical outcomes. For example, (R)-DTBM-Segphos induces a specific transition-state geometry, favoring the syn addition of hydrogen to the double bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
